molecular formula C39H32F4N4O8S2 B12617243 4,4'-[(3-Methylbutane-1,3-diyl)bis(oxy)]bis[2-(3,4-difluorophenyl)-5-[4-(methanesulfonyl)phenyl]pyridazin-3(2H)-one] CAS No. 890306-95-3

4,4'-[(3-Methylbutane-1,3-diyl)bis(oxy)]bis[2-(3,4-difluorophenyl)-5-[4-(methanesulfonyl)phenyl]pyridazin-3(2H)-one]

Cat. No.: B12617243
CAS No.: 890306-95-3
M. Wt: 824.8 g/mol
InChI Key: QZYSHZWLBZMXSP-UHFFFAOYSA-N
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Description

4,4’-[(3-Methylbutane-1,3-diyl)bis(oxy)]bis[2-(3,4-difluorophenyl)-5-[4-(methanesulfonyl)phenyl]pyridazin-3(2H)-one] is a complex organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of multiple functional groups, including difluorophenyl, methanesulfonyl, and pyridazinone moieties, which contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(3-Methylbutane-1,3-diyl)bis(oxy)]bis[2-(3,4-difluorophenyl)-5-[4-(methanesulfonyl)phenyl]pyridazin-3(2H)-one] typically involves multi-step organic reactions The initial step often includes the preparation of intermediate compounds through reactions such as nucleophilic substitution, condensation, and cyclization For instance, the synthesis may start with the reaction of 3,4-difluoroaniline with a suitable aldehyde to form an intermediate Schiff base, followed by cyclization with a diketone to yield the pyridazinone core

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4,4’-[(3-Methylbutane-1,3-diyl)bis(oxy)]bis[2-(3,4-difluorophenyl)-5-[4-(methanesulfonyl)phenyl]pyridazin-3(2H)-one] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a thiol or sulfide.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like halogens or nitro compounds. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4,4’-[(3-Methylbutane-1,3-diyl)bis(oxy)]bis[2-(3,4-difluorophenyl)-5-[4-(methanesulfonyl)phenyl]pyridazin-3(2H)-one] has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,4’-[(3-Methylbutane-1,3-diyl)bis(oxy)]bis[2-(3,4-difluorophenyl)-5-[4-(methanesulfonyl)phenyl]pyridazin-3(2H)-one] involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’-[(2-Methylpropane-1,3-diyl)bis(oxy)]bis[2-(3,4-difluorophenyl)-5-[4-(methanesulfonyl)phenyl]pyridazin-3(2H)-one]
  • 4,4’-[(3-Ethylbutane-1,3-diyl)bis(oxy)]bis[2-(3,4-difluorophenyl)-5-[4-(methanesulfonyl)phenyl]pyridazin-3(2H)-one]

Uniqueness

The uniqueness of 4,4’-[(3-Methylbutane-1,3-diyl)bis(oxy)]bis[2-(3,4-difluorophenyl)-5-[4-(methanesulfonyl)phenyl]pyridazin-3(2H)-one] lies in its specific structural features, such as the presence of the 3-methylbutane-1,3-diyl group and the combination of difluorophenyl and methanesulfonyl moieties. These structural elements contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

CAS No.

890306-95-3

Molecular Formula

C39H32F4N4O8S2

Molecular Weight

824.8 g/mol

IUPAC Name

2-(3,4-difluorophenyl)-4-[3-[2-(3,4-difluorophenyl)-5-(4-methylsulfonylphenyl)-3-oxopyridazin-4-yl]oxy-3-methylbutoxy]-5-(4-methylsulfonylphenyl)pyridazin-3-one

InChI

InChI=1S/C39H32F4N4O8S2/c1-39(2,55-36-30(24-7-13-28(14-8-24)57(4,52)53)22-45-47(38(36)49)26-10-16-32(41)34(43)20-26)17-18-54-35-29(23-5-11-27(12-6-23)56(3,50)51)21-44-46(37(35)48)25-9-15-31(40)33(42)19-25/h5-16,19-22H,17-18H2,1-4H3

InChI Key

QZYSHZWLBZMXSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCOC1=C(C=NN(C1=O)C2=CC(=C(C=C2)F)F)C3=CC=C(C=C3)S(=O)(=O)C)OC4=C(C=NN(C4=O)C5=CC(=C(C=C5)F)F)C6=CC=C(C=C6)S(=O)(=O)C

Origin of Product

United States

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